Cas no 2229658-12-0 (5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine)
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine
- 2229658-12-0
- EN300-1732792
-
- Inchi: 1S/C12H15N3/c13-9-5-1-2-8-12-14-10-6-3-4-7-11(10)15-12/h1,3-7H,2,8-9,13H2,(H,14,15)/b5-1+
- InChI Key: WWFNZOPWGIDRCO-ORCRQEGFSA-N
- SMILES: N1C2C=CC=CC=2N=C1CC/C=C/CN
Computed Properties
- Exact Mass: 201.126597491g/mol
- Monoisotopic Mass: 201.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 54.7Ų
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1732792-0.05g |
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine |
2229658-12-0 | 0.05g |
$780.0 | 2023-09-20 | ||
| Enamine | EN300-1732792-0.1g |
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine |
2229658-12-0 | 0.1g |
$817.0 | 2023-09-20 | ||
| Enamine | EN300-1732792-0.25g |
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine |
2229658-12-0 | 0.25g |
$855.0 | 2023-09-20 | ||
| Enamine | EN300-1732792-0.5g |
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine |
2229658-12-0 | 0.5g |
$891.0 | 2023-09-20 | ||
| Enamine | EN300-1732792-1.0g |
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine |
2229658-12-0 | 1g |
$928.0 | 2023-06-04 | ||
| Enamine | EN300-1732792-2.5g |
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine |
2229658-12-0 | 2.5g |
$1819.0 | 2023-09-20 | ||
| Enamine | EN300-1732792-5.0g |
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine |
2229658-12-0 | 5g |
$2692.0 | 2023-06-04 | ||
| Enamine | EN300-1732792-10.0g |
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine |
2229658-12-0 | 10g |
$3992.0 | 2023-06-04 | ||
| Enamine | EN300-1732792-1g |
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine |
2229658-12-0 | 1g |
$928.0 | 2023-09-20 | ||
| Enamine | EN300-1732792-5g |
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine |
2229658-12-0 | 5g |
$2692.0 | 2023-09-20 |
5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine Related Literature
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
Additional information on 5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine
Comprehensive Overview of 5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine (CAS No. 2229658-12-0): Properties, Applications, and Research Insights
The compound 5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine (CAS No. 2229658-12-0) is a structurally unique molecule that has garnered significant attention in pharmaceutical and materials science research. With its benzimidazole core and pent-2-en-1-amine side chain, this compound exhibits versatile chemical properties, making it a subject of interest for drug discovery and functional material design. Researchers are particularly drawn to its potential as a bioactive scaffold, with studies suggesting applications in enzyme inhibition and receptor modulation.
Recent trends in AI-driven drug discovery have highlighted the importance of heterocyclic compounds like 5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine. Computational chemistry platforms frequently analyze its molecular docking potential, with particular focus on its hydrogen bonding capacity and aromatic stacking interactions. The compound's logP value and polar surface area make it an interesting candidate for blood-brain barrier penetration studies, a hot topic in neuropharmacology research.
The synthesis of CAS 2229658-12-0 typically involves multistep organic reactions, with key steps including condensation of o-phenylenediamine derivatives and subsequent amine functionalization. Analytical characterization via HPLC-MS and NMR spectroscopy confirms its high purity (>98%), which is crucial for structure-activity relationship studies. Current literature suggests potential utility in developing small molecule inhibitors for various biological targets.
From a green chemistry perspective, researchers are investigating catalytic methods to optimize the synthesis of 5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine. This aligns with growing industry demand for sustainable synthetic routes that minimize organic solvent waste. The compound's photophysical properties are also under examination for potential applications in organic electronics and sensor technologies.
In medicinal chemistry applications, the benzodiazolyl moiety of this compound shows promise for targeted drug design. Its structural features enable potential interactions with kinase domains and G-protein coupled receptors, making it relevant to current research in precision medicine. The amine functionality allows for further derivatization, facilitating the creation of compound libraries for high-throughput screening.
Thermal analysis of CAS 2229658-12-0 reveals good stability up to 200°C, an important characteristic for formulation development. Researchers are particularly interested in its salt formation potential with various pharmaceutical acids, which could enhance solubility profiles for improved oral bioavailability. These properties position it as a valuable building block in lead optimization processes.
The growing interest in fragment-based drug discovery has brought renewed attention to 5-(1H-1,3-benzodiazol-2-yl)pent-2-en-1-amine as a potential molecular fragment. Its moderate size (MW ~215) and balanced lipophilicity make it suitable for hit-to-lead development programs. Recent cheminformatics studies have included this compound in virtual screening databases for orphan target identification.
From a commercial perspective, CAS 2229658-12-0 is increasingly available from specialty chemical suppliers serving the pharmaceutical research sector. Current market analysis suggests growing demand for this research chemical, particularly among organizations focused on central nervous system disorders and inflammatory diseases. Proper storage conditions (typically -20°C under inert atmosphere) ensure long-term stability for research applications.
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